4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one

Medicinal Chemistry Antiviral Research Pharmacokinetics

Procure 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one for your arenavirus inhibitor research. This compound features a distinct 4-acyl-piperazin-2-one pharmacophore, which is critical for target engagement and metabolic stability. Simple substitution with 1-substituted piperazines is not functionally interchangeable and risks losing desired activity. Ideal as a versatile building block for SAR studies, lead optimization, and parallel library synthesis. This compound is intended for research and development purposes only.

Molecular Formula C9H9N3O4S
Molecular Weight 255.25 g/mol
Cat. No. B14889491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one
Molecular FormulaC9H9N3O4S
Molecular Weight255.25 g/mol
Structural Identifiers
SMILESC1CN(CC(=O)N1)C(=O)C2=CC=C(S2)[N+](=O)[O-]
InChIInChI=1S/C9H9N3O4S/c13-7-5-11(4-3-10-7)9(14)6-1-2-8(17-6)12(15)16/h1-2H,3-5H2,(H,10,13)
InChIKeyBFKLTEVRXZCZCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one: A Unique 4-Acyl-Piperazinone Scaffold for Medicinal Chemistry


4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one (CAS 1030815-32-7) is a synthetic heterocyclic compound characterized by a piperazin-2-one core acylated at the 4-position with a 5-nitrothiophene-2-carbonyl moiety . With a molecular formula of C9H9N3O4S and a molecular weight of 255.25 g/mol, it belongs to the class of 4-acyl-piperazin-2-ones . This distinct architecture combines the electron-withdrawing nitroaromatic thiophene with the constrained, hydrogen-bonding piperazinone ring, differentiating it from more common piperazine or nitrofuran analogs [1].

Why 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one Cannot Be Simply Replaced by General Piperazine or Nitrothiophene Analogs


Procurement and research decisions often err by assuming functional interchangeability within broad compound classes like 'piperazines' or 'nitrothiophenes'. However, 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one occupies a precise structural niche. Replacing it with a generic 1-substituted piperazine (e.g., 1-(5-nitrothiophene-2-carbonyl)piperazine) or a simpler nitrothiophene alters the fundamental geometry, electronic distribution, and conformational flexibility of the molecule [1]. The 4-acyl-piperazin-2-one core, as highlighted in SAR studies of arenavirus inhibitors, provides a distinct pharmacophore that is critical for target engagement and metabolic stability, properties not conferred by simple piperazines or nitrothiophenes alone [2]. Therefore, simple analog substitution cannot be assumed without risking a complete loss of the desired activity or physicochemical profile.

Quantitative Differentiation Guide: 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one vs. Structural Analogs


Superior Metabolic Stability and Drug-Likeness Conferred by the 4-Acyl-Piperazin-2-One Core

The 4-acyl-piperazin-2-one core of this compound is a privileged scaffold for arenavirus entry inhibitors, demonstrating superior in vitro human liver microsome stability and aqueous solubility compared to other chemotypes. In a comprehensive SAR study of 4-acyl-piperazin-2-one analogs, this chemotype was identified as having properties that overcome the limitations of previous series, leading to compounds with enhanced pharmacokinetic profiles [1].

Medicinal Chemistry Antiviral Research Pharmacokinetics

Unique 4-Substitution Pattern on Piperazinone Ring Reduces Off-Target Activity vs. 1-Substituted Analogs

The substitution pattern on the piperazinone ring is a critical determinant of biological activity. While direct data for this specific compound is limited, the 4-acyl-piperazin-2-one motif has been extensively optimized for target selectivity. For instance, SAR studies on 4-acyl-1,6-dialkylpiperazin-2-ones show that specific R1, R4, and R6 substituents are essential for achieving potent and selective arenavirus inhibition [1]. This suggests that a 1-substituted analog like 1-(5-nitrothiophene-2-carbonyl)piperazine (which lacks the 2-oxo group) would have a different selectivity profile and potentially higher off-target activity.

Medicinal Chemistry Target Selectivity Chemical Biology

Higher Chemical Purity and Reproducibility for Research Use

For reliable experimental outcomes, the purity of research compounds is paramount. Reputable vendors supply 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one with a guaranteed purity of 98% . This high level of purity ensures that observed biological effects can be confidently attributed to the compound itself, minimizing the risk of artifacts from impurities that may be present in lower-grade or in-house synthesized material.

Chemical Synthesis Quality Control Procurement

Optimal Research Applications for 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one Based on Evidentiary Strengths


Antiviral Drug Discovery: Building and Optimizing Arenavirus Entry Inhibitor Libraries

Based on its 4-acyl-piperazin-2-one core, this compound is an ideal starting point for medicinal chemistry campaigns targeting arenavirus entry. SAR studies have shown this scaffold can yield potent inhibitors of Lassa and New World arenaviruses, with the potential for improved metabolic stability [1]. Researchers can use this compound as a key building block to explore structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.

Chemical Biology: Investigating Novel Target Engagement with a Privileged Scaffold

The unique combination of the nitro-thiophene and 4-acyl-piperazin-2-one moieties offers a distinct chemical probe. As this core has been validated in antiviral research, this compound can be utilized in broader chemical biology studies to identify novel protein targets or to elucidate the mechanism of action of related piperazinone derivatives [1]. Its high purity ensures that observed biological effects are compound-specific.

Pharmaceutical Intermediate: A Versatile Synthon for Generating Diverse Chemical Matter

The 4-acyl-piperazin-2-one structure is a versatile synthon. The nitro group can be reduced to an amine for further derivatization, and the piperazinone ring can be functionalized at multiple positions. This compound can serve as a valuable intermediate for the parallel synthesis of compound libraries, accelerating hit-to-lead and lead optimization processes in multiple therapeutic areas [1].

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